molecular formula C9H11BrN2O2 B1340855 1-(5-bromofuran-2-carbonyl)piperazine CAS No. 66204-30-6

1-(5-bromofuran-2-carbonyl)piperazine

Cat. No.: B1340855
CAS No.: 66204-30-6
M. Wt: 259.1 g/mol
InChI Key: UADOQGQGJDYASH-UHFFFAOYSA-N
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Description

1-(5-bromofuran-2-carbonyl)piperazine is a chemical compound with the molecular formula C9H11BrN2O2. It is known for its unique structure, which includes a bromofuran ring and a piperazine moiety. This compound is used in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromofuran-2-carbonyl)piperazine typically involves the reaction of 5-bromofuran-2-carboxylic acid with piperazine in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromofuran-2-carbonyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Furanones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-bromofuran-2-carbonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-bromofuran-2-carbonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a furan ring.

    (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone: Contains additional morpholine and pyrimidine moieties.

Uniqueness

1-(5-bromofuran-2-carbonyl)piperazine is unique due to its combination of a bromofuran ring and a piperazine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(5-bromofuran-2-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADOQGQGJDYASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585498
Record name (5-Bromofuran-2-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66204-30-6
Record name (5-Bromofuran-2-yl)(piperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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